molecular formula C21H27Cl3N2O3 B13848734 3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride

3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride

Cat. No.: B13848734
M. Wt: 461.8 g/mol
InChI Key: OVUHROFMSYNGJS-UHFFFAOYSA-N
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Description

3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a chlorophenyl group, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorocetirizine Dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom is added to the phenyl ring.

    Attachment of the Ethoxyacetic Acid Moiety: The ethoxyacetic acid group is attached through an esterification reaction, forming the final compound.

Industrial Production Methods

Industrial production of 3-Chlorocetirizine Dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chlorocetirizine Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of piperazine derivatives on biological systems.

    Medicine: Potential use as an antihistamine or in the treatment of allergic reactions.

    Industry: As a chemical intermediate in the production of pharmaceuticals or other compounds.

Mechanism of Action

The mechanism of action of 3-Chlorocetirizine Dihydrochloride is likely similar to that of cetirizine. It may involve:

    Histamine Receptor Antagonism: Blocking histamine receptors to prevent allergic reactions.

    Molecular Targets: Histamine H1 receptors.

    Pathways Involved: Inhibition of histamine-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A widely used antihistamine with a similar structure.

    Levocetirizine: The active enantiomer of cetirizine with enhanced potency.

    Hydroxyzine: Another piperazine derivative with antihistamine properties.

Uniqueness

3-Chlorocetirizine Dihydrochloride is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

461.8 g/mol

IUPAC Name

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26;;/h1-8,15,21H,9-14,16H2,(H,25,26);2*1H

InChI Key

OVUHROFMSYNGJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl.Cl

Origin of Product

United States

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